



Application Notes and Protocols for Estradiol ELISA Kit

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Compound of Interest		
Compound Name:	Estradiol	
Cat. No.:	B1174388	Get Quote

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These application notes provide a detailed overview and protocol for the quantitative determination of **Estradiol** (17 β -**Estradiol**, E2) in serum and plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Introduction

Estradiol is the most potent natural estrogen and a critical sex hormone in humans.[1] In females, it is primarily produced by the ovaries and plays a vital role in the regulation of the menstrual cycle, reproductive function, and the development of secondary sexual characteristics.[2] In males, estradiol is produced in smaller amounts by the testes and is involved in regulating libido and erectile function.[3] Measurement of serum estradiol levels is a key tool in the evaluation of fertility, menstrual irregularities, and in monitoring ovulation induction.[2] This ELISA kit provides a sensitive and specific method for quantifying estradiol in serum and plasma samples.[3]

Principle of the Assay

The **Estradiol** ELISA kit is a competitive immunoassay.[4] The principle is based on the competition between unlabeled **estradiol** in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled **estradiol** for a limited number of binding sites on a specific anti-**estradiol** antibody coated on the microplate wells.[2][4]



Methodological & Application

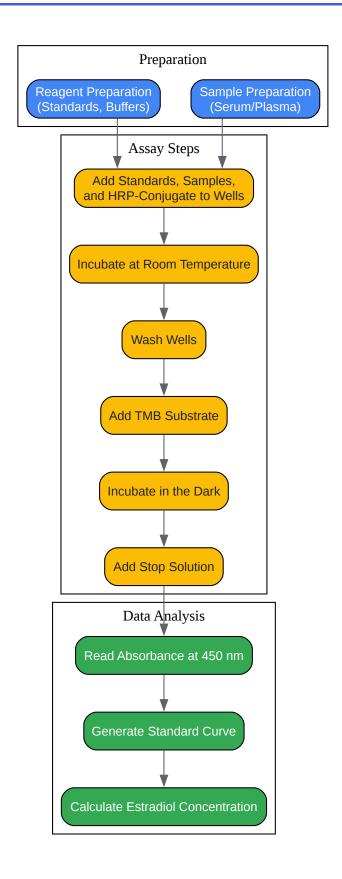
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During incubation, **estradiol** from the sample and the HRP-conjugated **estradiol** bind to the anti-**estradiol** antibody on the plate.[4] After a washing step to remove unbound components, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, leading to the development of a blue color, which turns yellow after the addition of a stop solution.[2] The intensity of the color is inversely proportional to the concentration of **estradiol** in the sample.[2][4] A standard curve is generated by plotting the absorbance values of standards with known concentrations against their respective concentrations, and the **estradiol** concentration in the unknown samples is determined from this curve.[2]









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